molecular formula C15H18O3 B14240554 Ethyl 6-(benzyloxy)hexa-2,4-dienoate CAS No. 363607-88-9

Ethyl 6-(benzyloxy)hexa-2,4-dienoate

Cat. No.: B14240554
CAS No.: 363607-88-9
M. Wt: 246.30 g/mol
InChI Key: RVIPXWGIPRSLHV-UHFFFAOYSA-N
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Description

Ethyl 6-(benzyloxy)hexa-2,4-dienoate is a chemical compound known for its unique structure and properties It is an ester derivative of hexa-2,4-dienoic acid, featuring a benzyloxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-(benzyloxy)hexa-2,4-dienoate can be synthesized through a Horner-Emmons reaction. This involves the reaction of an aldehyde with a phosphonate ester in the presence of a base. The specific reaction conditions typically include the use of triethylphosphonoacetate and a suitable base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(benzyloxy)hexa-2,4-dienoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 6-(benzyloxy)hexa-2,4-dienoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(benzyloxy)hexa-2,4-dienoate involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl hexa-2,4-dienoate: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

    Ethyl 2-trans-4-cis-decadienoate: Features a longer carbon chain and different stereochemistry, leading to distinct properties and applications.

Uniqueness

Ethyl 6-(benzyloxy)hexa-2,4-dienoate is unique due to the presence of the benzyloxy group, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

CAS No.

363607-88-9

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 6-phenylmethoxyhexa-2,4-dienoate

InChI

InChI=1S/C15H18O3/c1-2-18-15(16)11-7-4-8-12-17-13-14-9-5-3-6-10-14/h3-11H,2,12-13H2,1H3

InChI Key

RVIPXWGIPRSLHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CCOCC1=CC=CC=C1

Origin of Product

United States

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